molecular formula C28H40N2O10 B14745367 (2Z,4S,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylene]-4-(dimethylamino)-6,11,12a-trihydroxy-6-methyl-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione

(2Z,4S,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylene]-4-(dimethylamino)-6,11,12a-trihydroxy-6-methyl-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione

Cat. No.: B14745367
M. Wt: 564.6 g/mol
InChI Key: GXXLZKGMBLLHED-LOEINIOZSA-N
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Description

The compound “(2Z,4S,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylene]-4-(dimethylamino)-6,11,12a-trihydroxy-6-methyl-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione” is a complex organic molecule with multiple functional groups, including hydroxyl, amino, and methylene groups. This compound is characterized by its intricate structure, which includes a tetracene backbone and a tetrahydropyran ring. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and complex synthetic routes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:

  • Formation of the tetracene backbone through cyclization reactions.
  • Introduction of hydroxyl groups via hydroxylation reactions.
  • Addition of the dimethylamino group through nucleophilic substitution.
  • Formation of the tetrahydropyran ring via glycosylation reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Optimization of temperature and pressure conditions.
  • Purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include acidic or basic environments to facilitate nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of carbonyl groups may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study cellular processes.

    Medicine: Investigation of its potential as a therapeutic agent due to its complex structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Tetracycline: A well-known antibiotic with a similar tetracene backbone.

    Doxorubicin: An anticancer drug with a similar structure but different functional groups.

    Minocycline: Another antibiotic with a similar tetracene structure.

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of the tetrahydropyran ring. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C28H40N2O10

Molecular Weight

564.6 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(5S,5aS,6aS,7S,9Z,10aS)-9-[amino(hydroxy)methylidene]-7-(dimethylamino)-5,10a,12-trihydroxy-5-methyl-6,6a,7,8,10,11-hexahydro-5aH-tetracen-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C28H40N2O10/c1-27(37)14-5-4-6-18(39-26-24(35)23(34)22(33)19(11-31)40-26)20(14)21(32)13-10-28(38)9-12(25(29)36)7-17(30(2)3)16(28)8-15(13)27/h4-6,15-17,19,22-24,26,31-38H,7-11,29H2,1-3H3/b25-12-/t15-,16-,17-,19+,22-,23-,24+,26+,27+,28+/m0/s1

InChI Key

GXXLZKGMBLLHED-LOEINIOZSA-N

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@H](C/C(=C(\N)/O)/C[C@]3(CC2=C(C4=C1C=CC=C4O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)N(C)C)O

Canonical SMILES

CC1(C2CC3C(CC(=C(N)O)CC3(CC2=C(C4=C1C=CC=C4OC5C(C(C(C(O5)CO)O)O)O)O)O)N(C)C)O

Origin of Product

United States

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